Xylamidine tosylate hemihydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

13717-05-0 |

|---|---|

分子式 |

C52H66N4O11S2 |

分子量 |

987.2 g/mol |

IUPAC 名称 |

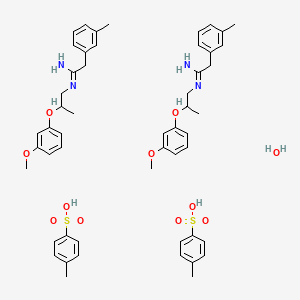

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide;4-methylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/2C19H24N2O2.2C7H8O3S.H2O/c2*1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2*2-5H,1H3,(H,8,9,10);1H2 |

InChI 键 |

FKFRSAWYMDRWMY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C52H66N4O11S2

- Molecular Weight : 1060.25 g/mol

- CAS Number : 6443-50-1

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of tosylate enhances its solubility and stability in various formulations.

Pharmacological Applications

1. Antimicrobial Activity

Xylamidine tosylate hemihydrate has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cell lines. It has been tested against various cancer types, including breast and prostate cancers, showing promising results in reducing cell viability and promoting programmed cell death through multiple pathways.

3. Neurological Applications

The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it may have applications in managing conditions such as anxiety and depression. Preclinical studies are ongoing to evaluate its efficacy and mechanism of action in these contexts.

Synthesis and Formulation

The synthesis of this compound involves several steps, typically starting from simpler organic compounds. The process requires careful control of reaction conditions to ensure high yield and purity. The formulation into topical or injectable forms is also critical for maximizing bioavailability and therapeutic effect.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Evaluation | Demonstrated significant inhibition against E. coli and Staphylococcus aureus | Potential development of new antibiotics |

| Cancer Cell Studies | Induced apoptosis in DU-145 prostate cancer cells | Could lead to new treatments for prostate cancer |

| Neurological Effects | Modulated serotonin receptor activity | Possible treatment for mood disorders |

准备方法

Starting Materials

- Xylamidine (free base): N-(2-(3-methoxyphenoxy)propyl)-2-(3-methylphenyl)ethanimidamide

- p-Toluenesulfonic acid (tosylic acid): Acidic component for salt formation

- Solvents: Typically polar organic solvents such as ethanol, methanol, or mixtures with water are used to facilitate salt formation and crystallization.

Salt Formation Reaction

The reaction involves mixing equimolar amounts of xylamidine free base and p-toluenesulfonic acid in a suitable solvent system. The acid-base neutralization forms the xylamidine tosylate salt.

$$

\text{Xylamidine (free base)} + \text{p-Toluenesulfonic acid} \rightarrow \text{Xylamidine tosylate}

$$

Crystallization to Hemihydrate

- The hemihydrate form is obtained by crystallizing the salt from a solvent system containing water.

- Controlled temperature and solvent evaporation rates are critical to obtain the hemihydrate rather than anhydrous or other hydrate forms.

- The presence of water molecules in the crystal lattice stabilizes the hemihydrate form.

Detailed Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of xylamidine free base in ethanol or methanol | Room temperature to 40°C | Ensures complete solubilization |

| 2 | Addition of equimolar p-toluenesulfonic acid in aqueous solution | Slow addition under stirring | Maintains stoichiometry and controls exotherm |

| 3 | Stirring the mixture for 1-2 hours | Ambient temperature | Ensures complete salt formation |

| 4 | Concentration of the solution under reduced pressure | Controlled temperature (~30-40°C) | Prepares for crystallization |

| 5 | Crystallization by slow cooling or solvent evaporation | 0-5°C or room temperature over several hours | Promotes formation of hemihydrate crystals |

| 6 | Filtration and washing of crystals | Cold solvent wash (ethanol/water mixture) | Removes impurities |

| 7 | Drying under vacuum or desiccation | Below 40°C to avoid loss of water of hydration | Maintains hemihydrate integrity |

Analytical and Research Findings

- Purity and Identity: Confirmed by spectroscopic methods such as NMR, IR, and elemental analysis.

- Hydration State: Verified by thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD), which confirm the presence of half a mole of water per mole of salt.

- Stability: Hemihydrate form exhibits improved stability compared to anhydrous salt under ambient conditions.

- Solubility: The hemihydrate salt shows enhanced aqueous solubility relative to the free base, facilitating pharmaceutical formulation.

Research Data Summary Table

| Parameter | Hemihydrate Form | Anhydrous Form | Notes |

|---|---|---|---|

| Water Content | 0.5 mole H2O per mole salt | 0 mole H2O | Confirmed by TGA |

| Melting Point | ~150-155°C (decomposition) | Slightly higher | Hemihydrate decomposes with water loss |

| Solubility in Water | Moderate to high | Lower | Hydrate form more soluble |

| Stability (Ambient) | Stable for months | Prone to moisture uptake | Hydrate form more stable |

| Crystallinity | Well-defined crystals | Less defined | XRPD patterns distinct |

Notes on Optimization and Scale-Up

- The ratio of solvent to water and temperature control are critical parameters influencing the hydrate formation.

- High purity of starting materials and precise stoichiometry prevent formation of impurities or other polymorphs.

- Scale-up requires careful control of crystallization kinetics to maintain consistent hemihydrate quality.

- Use of seed crystals can promote reproducible crystallization.

常见问题

Basic Research Questions

Q. How can researchers accurately quantify the hemihydrate content in Xylamidine tosylate hemihydrate?

- Methodological Answer : Combine regression analysis with instrumental techniques such as X-ray fluorescence (XRF) or thermal analysis (e.g., differential thermal analysis, DTA). For example, regression models correlating setting time with hemihydrate content (as demonstrated for calcium sulfate hemihydrate) can be adapted, followed by validation via XRF or thermogravimetric analysis (TGA) .

Q. What experimental approaches ensure the stability of this compound during storage or synthesis?

- Methodological Answer : Conduct metastability studies under controlled temperature and pressure conditions. For instance, monitor dehydration pathways using high-pressure reactors and analyze phase transitions via X-ray diffraction (XRD) to identify conditions that favor hemihydrate retention over anhydrous or dihydrate forms .

Q. What synthesis and purification methods are recommended for producing high-purity this compound?

- Methodological Answer : Optimize crystallization parameters (e.g., solvent polarity, cooling rates) and employ additives like sodium citrate to control crystal morphology. Microwave-assisted synthesis, as used for cobaltocenium complexes, may enhance reaction efficiency and purity .

Advanced Research Questions

Q. How should researchers address contradictions in hemihydrate quantification data from different analytical methods?

- Methodological Answer : Perform sensitivity analyses to identify outlier data (e.g., exclude anomalous datasets as done in glycopyrronium tosylate trials) and cross-validate results using complementary techniques. For example, reconcile discrepancies between regression models and XRF data by assessing systematic errors in calibration curves .

Q. What experimental designs are effective for studying the impact of additives on this compound crystallization?

- Methodological Answer : Use isothermal isovolumetric systems to simulate additive adsorption on specific crystal faces (e.g., (200), (020)) and validate findings with XRD and mechanical testing. Molecular dynamics simulations can predict additive interactions with crystal surfaces, guiding empirical studies .

Q. How can computational models improve the understanding of this compound crystal growth mechanisms?

- Methodological Answer : Apply molecular dynamics (MD) simulations to map energy trajectories of solute molecules during nucleation. Compare simulated crystal morphologies with experimental XRD data to refine force field parameters and predict additive effects on crystal habit .

Q. What advanced techniques characterize the thermal decomposition pathways of this compound?

- Methodological Answer : Use coupled DTA/DSC-TGA to identify dehydration and decomposition temperatures. Analyze metastable intermediates (e.g., bassanite-like phases) via high-temperature XRD and correlate kinetic data with thermodynamic models to elucidate reaction mechanisms .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines for detailed "Experimental Methods" sections, including reagent sources, instrument parameters, and raw data thresholds. Provide supplemental materials (e.g., NMR spectra, simulation scripts) in standardized formats, as recommended by journals like the Beilstein Journal of Organic Chemistry .

Q. What strategies validate the purity and identity of synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。